molecular formula C16H24N2O4S B5776789 5-(1-azepanylcarbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide

5-(1-azepanylcarbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No. B5776789
M. Wt: 340.4 g/mol
InChI Key: ZYMNWOZSXNMGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonamides, including structures similar to 5-(1-azepanylcarbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide, have been extensively studied due to their broad range of biological activities and applications in medicinal chemistry. They are known for their role in enzyme inhibition, which makes them valuable in the development of therapeutic agents for diseases such as Alzheimer's (Abbasi et al., 2018).

Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines in the presence of a base. A specific example involves the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, where the parent molecule is reacted with various alkyl/aralkyl halides to produce a series of new compounds (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamides can be characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, alongside elemental analysis. These methods provide insights into the arrangement of atoms within the molecule and can be used to confirm the identity of synthesized compounds (Abbasi et al., 2018).

Chemical Reactions and Properties

Sulfonamides can participate in various chemical reactions due to their functional groups. For instance, they can act as ligands in coordination chemistry or undergo further functionalization through reactions at the sulfonamide nitrogen or the aryl ring. Their reactivity plays a crucial role in their biological activities and the design of pharmacologically active compounds.

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, can significantly influence their pharmacokinetic profiles and drug-likeness. Studies involving X-ray crystallography have provided valuable data on the crystal structures of sulfonamides, which in turn affects their reactivity and interaction with biological targets (Al-Hourani et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as acidity and basicity of the sulfonamide nitrogen, hydrogen bonding capability, and electronic properties, dictate their interaction with biological molecules. Computational studies, including molecular docking and quantum chemical calculations, can provide insights into these properties and predict the biological activities of sulfonamides (Abbasi et al., 2018).

properties

IUPAC Name

5-(azepane-1-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-17(2)23(20,21)15-12-13(8-9-14(15)22-3)16(19)18-10-6-4-5-7-11-18/h8-9,12H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMNWOZSXNMGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azepan-1-ylcarbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.